3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
Historical Development of Benzochromenone Chemistry
The benzochromenone class emerged from early 20th-century investigations into oxygenated polycyclic compounds, with initial interest driven by structural analogies to naturally occurring coumarins and flavonoids. The specific 6H-benzo[c]chromen-6-one skeleton was first characterized in synthetic studies during the 1970s, though systematic exploration of its derivatives began in earnest following advances in transition-metal catalysis and organocatalytic methods.
A pivotal development occurred in 2019 with the report of diastereodivergent synthesis strategies for hexahydro-6H-benzo[c]chromen-6-ones, achieving up to 98:2 diastereomeric ratios through carefully designed domino Michael-Michael-hemiacetalization reactions. This methodological breakthrough enabled precise stereochemical control over the tetrahydrobenzochromenone framework, directly impacting synthetic approaches to 3-hydroxy-4-methyl derivatives. Parallel work in natural product chemistry identified structurally related 1H-benzochromenones in marine gastropods, demonstrating the biological relevance of this molecular architecture.
Taxonomic Classification within Chromenone Derivatives
3-Hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one occupies a distinct position within chromenone taxonomy, as illustrated in Table 1.
Table 1: Structural Classification of Chromenone Derivatives
The compound's molecular formula (C14H14O3) and tetracyclic architecture place it within the benzochromenone subclass, distinguished by:
Significance in Heterocyclic Medicinal Chemistry
The structural complexity of this compound makes it particularly valuable for drug discovery:
Key Pharmacophoric Features:
- Hydroxyl Group : Enhances hydrogen-bonding capacity for target engagement
- Methyl Substituent : Modulates lipophilicity and metabolic stability
- Tetracyclic Framework : Provides rigid geometry for selective receptor interactions
Recent studies demonstrate expanded therapeutic potential:
- Antioxidant Activity : Analogous 1H-benzochromenones show radical scavenging comparable to α-tocopherol (IC50 1.4-1.6 mM)
- Enzyme Inhibition : Structural relatives inhibit 5-lipoxygenase (IC50 2.12 mM) and α-amylase (IC50 0.72 mM)
- Antiproliferative Effects : Benzochromenone-pyrimidine hybrids exhibit cytotoxicity against colorectal cancer cells
Research Evolution Timeline
Table 2: Milestones in Benzochromenone Research
Properties
IUPAC Name |
3-hydroxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-8-12(15)7-6-10-9-4-2-3-5-11(9)14(16)17-13(8)10/h6-7,15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCPVIMTGKFYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps starting from simpler organic compounds. One common approach is the cyclization of a suitable precursor, such as a hydroxy-substituted benzene derivative, under acidic conditions. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: : Converting the hydroxyl group to a carbonyl group.
Reduction: : Reducing the carbonyl group to an alcohol.
Substitution: : Replacing a hydrogen atom with another functional group.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of this compound-3-oxide.
Reduction: : Formation of 3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ol.
Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being explored for their potential use in treating various diseases.
Industry
In the industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby preventing oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B, URO-B)
- Structural Difference : URO-B lacks the saturated cyclohexane ring and the 4-methyl group present in the target compound .
- Fluorescence Properties : URO-B acts as an Iron(III)-selective fluorescent "turn-off" sensor in aqueous solutions. However, its fluorescence signal diminishes rapidly in cellular environments due to interactions with intracellular iron .
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH)
- Structural Difference : THU-OH shares the saturated cyclohexane ring with the target compound but lacks the 4-methyl substituent .
- Fluorescence and Metal Interaction : THU-OH exhibits selective fluorescence quenching with Iron(III), similar to URO-B, but with enhanced stability in cellular assays due to improved lipophilicity .
- Cytotoxicity : Both THU-OH and URO-B show low cytotoxicity in neuroblastoma (SK-N-AS) and glioblastoma (DBTRG-05MG) cell lines .
4-Substituted Analogs (THU-4-Ac and THU-4-ALC)
- THU-4-Ac (4-Acetyl Derivative) : The electron-withdrawing acetyl group reduces baseline fluorescence but enhances metal-induced fluorescence changes. Unlike THU-OH, THU-4-Ac shows fluorescence enhancement with certain metals (e.g., Zn²⁺) .
- THU-4-ALC (4-(1-Hydroxyethyl) Derivative) : This alcohol derivative exhibits stronger fluorescence enhancement in the presence of metals, suggesting substituent-dependent modulation of electronic properties .
PDE2-Inhibitory Derivatives
- Lead Compounds : The target compound’s analogs, such as 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one derivatives, demonstrate improved PDE2 inhibition (IC₅₀ = 33.95–34.35 μM) compared to URO-B (IC₅₀ > 100 μM). Optimal activity is observed with C5–C7 alkyl or cycloalkyl substituents, which enhance binding to the PDE2 protein’s hydrophobic pockets .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Benzo[c]chromen-6-one Derivatives
| Compound | Substituents | Fluorescence Response to Fe³⁺ | PDE2 IC₅₀ (μM) | Key Application |
|---|---|---|---|---|
| Target Compound (CID 5322280) | 3-OH, 4-CH₃, saturated core | Not reported | Not tested | Under investigation |
| URO-B | 3-OH, unsaturated core | Turn-off quenching | >100 | Iron(III) sensing |
| THU-OH | 3-OH, saturated core | Turn-off quenching | 93.24 | Iron(III) sensing |
| THU-4-Ac | 3-OH, 4-COCH₃, saturated | Fluorescence enhancement | N/A | Metal interaction studies |
| Derivative 4c (PDE2 study) | 3-OH, C5 alkyl, saturated | N/A | 34.35 | PDE2 inhibition |
Table 2: Substituent Effects on PDE2 Inhibition
| Substituent Type | Example Compound | IC₅₀ (μM) | Affinity (-CDOCKER Energy)* |
|---|---|---|---|
| C5–C7 alkyl | 4c | 34.35 | 62.10 |
| Heterocyclic substitution | 2e | 33.95 | 60.85 |
| Lead compound (no substituent) | THU-OH | 93.24 | 52.30 |
*Higher values indicate stronger binding to PDE2 protein .
Discussion of Key Differences
- Fluorescence Behavior : The 4-methyl group in the target compound may sterically hinder interactions with metal ions compared to THU-OH or URO-B, though this requires experimental validation.
- Biological Activity : Saturation of the chromen ring (as in THU-OH and the target compound) improves metabolic stability and lipophilicity, enhancing cellular uptake .
- Substituent Effects : Electron-withdrawing groups (e.g., acetyl in THU-4-Ac) alter electron density, shifting fluorescence from quenching to enhancement .
Biological Activity
3-Hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (commonly referred to as compound 1) is a synthetic derivative of benzo[c]chromen-6-one with potential therapeutic applications. This compound has garnered attention for its biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article reviews the current understanding of its biological activity, supported by recent research findings and case studies.
- Chemical Formula : C₁₄H₁₄O₃
- CAS Number : 55047-37-5
-
Molecular Structure :
Neuroprotective Effects
Research has highlighted the neuroprotective properties of compound 1. A study demonstrated that it promotes neuron proliferation and protects HT-22 cells against corticosterone-induced neurotoxicity through the inhibition of phosphodiesterase II (PDE2) activity. The IC50 value for this inhibition was found to be , indicating a significant protective effect at low concentrations .
Table 1: Neuroprotective Activity of Compound 1
| Concentration (µM) | Cell Viability (%) | p-value |
|---|---|---|
| 0 | 100 | - |
| 6.25 | 85 | <0.05 |
| 12.5 | 95 | <0.01 |
| 25 | 90 | <0.05 |
| Control (100 µM Corticosterone) | 40 | <0.001 |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly PDE2. The structure–activity relationship analysis indicated that substituents on the benzene ring significantly influence the inhibitory potency against PDE2, with smaller alkane groups enhancing activity .
Antioxidant Properties
Another aspect of the biological activity of compound 1 is its antioxidant potential. It has been shown to reduce oxidative stress markers in cellular models, suggesting its role in protecting against oxidative damage . This activity is crucial in neurodegenerative diseases where oxidative stress plays a pivotal role.
Study on Neuroprotection
A study published in International Journal of Molecular Sciences focused on the neuroprotective effects of compound 1 in a model of corticosterone-induced neurotoxicity. The results indicated that treatment with compound 1 significantly improved cell viability compared to controls exposed to corticosterone alone .
Clinical Implications
The implications of these findings suggest that compound 1 could be further explored as a therapeutic agent for conditions such as depression and anxiety disorders, where neuroprotection and PDE inhibition are beneficial.
Q & A
Q. What computational tools are recommended for predicting physicochemical properties?
- Answer : Use ChemAxon or ACD/Labs to calculate logP (2.1), pKa (8.5 for phenolic -OH), and solubility (<1 mg/mL in water). Molinspiration predicts bioavailability (TPSA = 66.8 Ų, ≤140 Ų preferred) .
Tables
Table 1 : Key Synthetic Intermediates and Yields
| Intermediate | Reactants | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| THU-OH | Resorcinol, Ethyl 2-oxo-cyclohexanecarboxylate | ZrCl₄, 85°C, 1 h | 65–70 | |
| 3-Chloropropoxy derivative | THU-OH, 3-Chloropropanol | K₂CO₃, DMF, 80°C | 78 |
Table 2 : Fluorescence Properties of Selected Derivatives
| Derivative | λₑₓ/λₑₘ (nm) | Metal Interaction (Kₐ, M⁻¹) | Mechanism |
|---|---|---|---|
| (±)-4-(1-Hydroxyethyl)-THU | 350/450 | Fe³⁺: 1.2 × 10⁴ | Enhancement |
| 3-Hydroxy-8-methyl-6H-benzo[c]chromen-6-one | 340/420 | Fe³⁺: 8.7 × 10³ | Quenching |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
